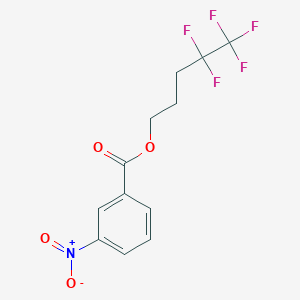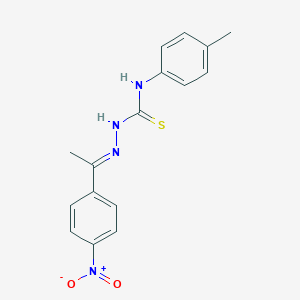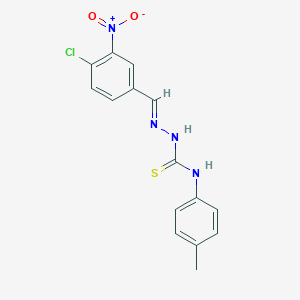![molecular formula C17H19N3O2 B323907 N'-[1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B323907.png)
N'-[1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N’-[(1E)-1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide typically involves the reaction of 4-aminobenzaldehyde with 4-methoxyphenylacetic acid hydrazide under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Análisis De Reacciones Químicas
N’-[(1E)-1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N’-[(1E)-1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications. In industry, it is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-[(1E)-1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparación Con Compuestos Similares
N’-[(1E)-1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide can be compared with other similar compounds, such as N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide While both compounds share a similar core structure, their unique substituents confer different chemical and biological properties
Propiedades
Fórmula molecular |
C17H19N3O2 |
|---|---|
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
N-[(E)-1-(4-aminophenyl)ethylideneamino]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H19N3O2/c1-12(14-5-7-15(18)8-6-14)19-20-17(21)11-13-3-9-16(22-2)10-4-13/h3-10H,11,18H2,1-2H3,(H,20,21)/b19-12+ |
Clave InChI |
HHUIEIDTWJMGIB-XDHOZWIPSA-N |
SMILES isomérico |
C/C(=N\NC(=O)CC1=CC=C(C=C1)OC)/C2=CC=C(C=C2)N |
SMILES |
CC(=NNC(=O)CC1=CC=C(C=C1)OC)C2=CC=C(C=C2)N |
SMILES canónico |
CC(=NNC(=O)CC1=CC=C(C=C1)OC)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[4-[4-[(3-Hydroxy-4-methoxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]-2-methoxyphenol](/img/structure/B323825.png)
![N-[[(4-methylbenzoyl)amino]carbamothioyl]benzamide](/img/structure/B323827.png)



![1-(4-methylphenyl)-3-[[(E)-pyrrol-2-ylidenemethyl]amino]thiourea](/img/structure/B323833.png)
![1-[(6-bromo-5-methyl-2-oxoindol-3-yl)amino]-3-(4-methylphenyl)thiourea](/img/structure/B323834.png)


![Ethyl 3-[(anilinocarbonyl)hydrazono]butanoate](/img/structure/B323838.png)
![1-[[(E)-indol-3-ylidenemethyl]amino]-3-(3-methylphenyl)thiourea](/img/structure/B323840.png)
![3-[(E)-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1-(4-METHYLPHENYL)THIOUREA](/img/structure/B323841.png)

![1-[[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]-3-(4-methylphenyl)thiourea](/img/structure/B323847.png)
